molecular formula C9H8ClNaO3 B12730523 Sodium 3-(3-chlorophenoxy)propionate CAS No. 84681-93-6

Sodium 3-(3-chlorophenoxy)propionate

Cat. No.: B12730523
CAS No.: 84681-93-6
M. Wt: 222.60 g/mol
InChI Key: BFZYCNGAQXXVRF-UHFFFAOYSA-M
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Description

Sodium 3-(3-chlorophenoxy)propionate is an organic compound with the molecular formula C9H8ClNaO3. It is a sodium salt derivative of 3-(3-chlorophenoxy)propionic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 3-(3-chlorophenoxy)propionate typically involves the reaction of 3-(3-chlorophenoxy)propionic acid with sodium hydroxide. The reaction proceeds as follows: [ \text{C}_9\text{H}_9\text{ClO}_3 + \text{NaOH} \rightarrow \text{C}_9\text{H}_8\text{ClNaO}_3 + \text{H}_2\text{O} ] This reaction is usually carried out in an aqueous medium at room temperature.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to filtration and purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-(3-chlorophenoxy)propionate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom in the phenoxy ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.

Major Products Formed

    Oxidation: Formation of 3-(3-chlorophenoxy)propionic acid.

    Reduction: Formation of 3-(3-chlorophenoxy)propanol.

    Substitution: Formation of various substituted phenoxypropionates.

Scientific Research Applications

Sodium 3-(3-chlorophenoxy)propionate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Employed in studies related to plant growth regulation and herbicidal activity.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

    Industry: Utilized in the formulation of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of sodium 3-(3-chlorophenoxy)propionate involves its interaction with specific molecular targets. In biological systems, it acts as a herbicide by inhibiting the growth of certain plants. The compound interferes with the normal metabolic pathways, leading to the disruption of cellular processes and ultimately causing plant death.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 3-(2-chlorophenoxy)propionate
  • Sodium 3-(4-chlorophenoxy)propionate
  • Sodium 2-(3-chlorophenoxy)propionate

Comparison

Sodium 3-(3-chlorophenoxy)propionate is unique due to the position of the chlorine atom on the phenoxy ring. This positional difference can significantly affect the compound’s reactivity and biological activity. Compared to its isomers, this compound may exhibit different herbicidal properties and efficacy.

Properties

CAS No.

84681-93-6

Molecular Formula

C9H8ClNaO3

Molecular Weight

222.60 g/mol

IUPAC Name

sodium;3-(3-chlorophenoxy)propanoate

InChI

InChI=1S/C9H9ClO3.Na/c10-7-2-1-3-8(6-7)13-5-4-9(11)12;/h1-3,6H,4-5H2,(H,11,12);/q;+1/p-1

InChI Key

BFZYCNGAQXXVRF-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCCC(=O)[O-].[Na+]

Origin of Product

United States

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